2-[4-(2,3-dimethylphenyl)piperazin-1-yl]propanoic acid
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Overview
Description
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]propanoic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]propanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperazine derivatives .
Scientific Research Applications
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the treatment of neurological disorders and as an acetylcholinesterase inhibitor.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are involved in various cellular processes. Additionally, it induces BDNF-like neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Similar Compounds
- 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]propanoic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity. Its ability to selectively activate certain ion channels and induce neuroprotective effects sets it apart from other similar compounds .
Properties
CAS No. |
938300-88-0 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
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